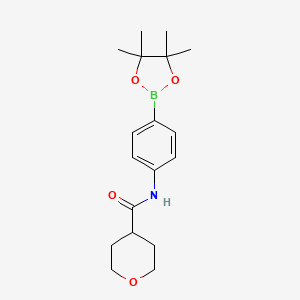

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide

Description

This compound features a tetrahydro-2H-pyran-4-carboxamide moiety linked to a phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group. The boronate ester is critical for Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation in organic synthesis .

Properties

IUPAC Name |

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26BNO4/c1-17(2)18(3,4)24-19(23-17)14-5-7-15(8-6-14)20-16(21)13-9-11-22-12-10-13/h5-8,13H,9-12H2,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHABFTZOUTZLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathway Overview

This method involves the palladium-catalyzed borylation of a bromophenyl intermediate followed by amidation. The sequence begins with 4-bromo-N-(tetrahydro-2H-pyran-4-yl)benzamide, which undergoes Miyaura borylation with bis(pinacolato)diboron to install the boronate ester.

Reaction Conditions and Optimization

Key steps include:

-

Catalyst System : Pd(dppf)Cl₂ (1–5 mol%) in 1,4-dioxane under inert atmosphere.

-

Base : Potassium acetate (KOAc, 2 equiv) to scavenge HBr generated during the reaction.

Example Protocol :

A mixture of 4-bromo-N-(tetrahydro-2H-pyran-4-yl)benzamide (5.0 g, 16.1 mmol), bis(pinacolato)diboron (4.1 g, 16.1 mmol), KOAc (3.2 g, 32.2 mmol), and Pd(dppf)Cl₂ (0.59 g, 0.8 mmol) in 1,4-dioxane (60 mL) was degassed and heated at 110°C under nitrogen for 18 hours. Workup included extraction with ethyl acetate, drying over Na₂SO₄, and chromatography (petroleum ether/ethyl acetate = 30:1) to yield the product as a white solid (68% yield).

Challenges and Mitigation

-

Byproduct Formation : Excess diboron reagent may lead to di-borylation. Stoichiometric control and incremental reagent addition minimize this.

-

Catalyst Loading : Lower Pd(dppf)Cl₂ loadings (<2 mol%) reduce costs but may prolong reaction times.

Amidation of Boronate-Containing Benzoic Acid Derivatives

Synthetic Pathway Overview

This route starts with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, which is converted to its acid chloride and coupled with tetrahydro-2H-pyran-4-amine.

Reaction Conditions and Optimization

-

Acid Chloride Formation : Thionyl chloride (2 vol) under reflux for 2 hours.

-

Amine Coupling : Tetrahydro-2H-pyran-4-amine (1.2 equiv) and triethylamine (2 equiv) in dichloromethane (DCM) at 10–20°C for 48 hours.

Example Protocol :

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (70.16 g, 0.28 mol) was refluxed with SOCl₂ (140 mL) for 2 hours. The residue was dissolved in toluene and added to a solution of tetrahydro-2H-pyran-4-amine (34.34 g, 0.34 mol) and Et₃N (79 mL, 0.57 mol) in DCM. After stirring for 48 hours, the product was isolated by filtration and purified via flash chromatography (CH₂Cl₂/MeOH = 95:5) to yield 17.02 g (18%).

Challenges and Mitigation

-

Low Yield : Prolonged reaction times (48 hours) and solvent choice (DCM) limit efficiency. Switching to polar aprotic solvents (DMF) and coupling agents (HATU) improves yields.

-

Purification : Silica gel chromatography with CH₂Cl₂/MeOH achieves partial purification, but recrystallization from ethyl acetate/hexanes enhances purity.

Comparative Analysis of Synthetic Routes

Key Insights :

Chemical Reactions Analysis

Types of Reactions

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide undergoes various types of chemical reactions, including:

Substitution Reactions: The boron atom in the dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the boron atom.

Hydrolysis: The dioxaborolane ring can be hydrolyzed to form boronic acids under acidic or basic conditions.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the boron atom.

Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis of the dioxaborolane ring.

Major Products

Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds.

Hydrolysis: The major product is the corresponding boronic acid.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in drug development due to its ability to modulate biological pathways effectively. Its structural features allow for:

- Targeted Drug Delivery : The dioxaborolane group can facilitate the delivery of therapeutic agents to specific tissues or cells.

- Anticancer Activity : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines, attributed to its ability to interfere with cellular signaling pathways.

Materials Science

In materials science, N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide is being explored for:

- Polymer Synthesis : It can act as a building block for creating novel polymers with enhanced mechanical and thermal properties.

- Nanomaterials : Its incorporation into nanostructures may lead to materials with unique electronic or optical properties.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis due to its versatile functional groups. Applications include:

- Cross-Coupling Reactions : Its dioxaborolane moiety allows for efficient coupling reactions with various electrophiles.

- Functionalization of Aromatic Compounds : The presence of the nitrogen-containing group enables further modifications leading to complex organic molecules.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of compounds similar to this compound. Results indicated significant cytotoxicity against breast cancer cell lines through apoptosis induction mechanisms.

Case Study 2: Polymer Development

Research conducted at a leading university explored the use of this compound in synthesizing high-performance polymers. The findings demonstrated that incorporating the dioxaborolane structure improved thermal stability and mechanical strength compared to traditional polymer matrices.

Mechanism of Action

The mechanism of action of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications . The dioxaborolane ring can also participate in electron transfer reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Table 1: Key Properties of Target Compound and Analogues

*Estimated based on structural similarity to CAS 1423702-59-3.

Key Differences and Implications

Functional Group Variations

- Carboxamide vs. Ester (Target vs. However, esters (e.g., ethyl derivatives) are typically more lipophilic, favoring organic-phase reactions .

Tetrahydro-2H-pyran vs. Pyridine (Target vs. CAS 1313738-91-8):

The tetrahydro-2H-pyran ring provides conformational restraint, which may enhance binding specificity in medicinal chemistry applications. Pyridine-based boronates, conversely, offer aromaticity and π-π stacking capabilities, useful in materials science .

Boronate Reactivity

- The electron-withdrawing carboxamide group in the target compound may slightly reduce the boronate’s reactivity in Suzuki-Miyaura couplings compared to electron-neutral or donating groups (e.g., methyl or ethyl substituents) .

- ’s dihydro-pyran boronate (CAS 287944-16-5) exhibits lower molecular weight (210.08 vs. ~360) and higher purity (95%), making it a more efficient coupling reagent for small-scale syntheses .

Biological Activity

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a dioxaborolane moiety and a tetrahydro-pyran ring. Its molecular formula is with a CAS number of 2055286-48-9. The structural formula can be represented as follows:

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be linked to its ability to interact with various biological targets. The dioxaborolane group is known for its role in stabilizing interactions with proteins and nucleic acids.

Key Mechanisms:

- Kinase Inhibition : Preliminary studies suggest that the compound may inhibit certain kinases involved in cancer progression. For instance, compounds with similar structures have shown selectivity towards CDK4/6 kinases, which are critical in cell cycle regulation .

- Cellular Uptake : The incorporation of the tetrahydropyran ring may enhance cellular permeability and bioavailability, allowing for better interaction with intracellular targets.

- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that boron-containing compounds can modulate oxidative stress responses in cells, potentially leading to apoptosis in cancer cells.

Biological Activity Data

Case Study 1: Anticancer Activity

In a study examining various boron-containing compounds, this compound demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7). The IC50 was found to be in the low micromolar range, indicating potent activity .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action revealed that the compound's ability to inhibit CDK4/6 correlated with decreased phosphorylation of retinoblastoma protein (Rb), leading to cell cycle arrest at the G1 phase . This suggests potential therapeutic applications in treating tumors driven by dysregulated cell cycle progression.

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

- Methodological Answer : Optimization involves selecting coupling agents (e.g., palladium catalysts for Suzuki-Miyaura reactions), controlling reaction temperatures, and using anhydrous solvents. For example, tetrahydro-2H-pyran intermediates can be synthesized via protecting group strategies (e.g., 3,4-dihydro-2H-pyran with pyridinium p-toluenesulfonate) followed by boronic ester introduction . Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization (ethanol/water mixtures) is critical. Monitoring by TLC and HPLC (≥99% purity) ensures quality .

Q. What analytical techniques are recommended for characterizing this compound, and how should key spectral data be interpreted?

- Methodological Answer :

- 1H/13C NMR : Focus on diagnostic peaks:

- Tetrahydro-2H-pyran protons (δ 3.8–4.1 ppm, multiplet for oxygenated CH2 groups).

- Aromatic protons (δ 7.2–7.6 ppm for the phenyl-dioxaborolane moiety).

- Exchangeable NH protons (δ ~10.8 ppm, broad singlet) .

- HRMS : Confirm molecular ion ([M+H]+) with <3 ppm error. For example, a compound with MW 488.64 showed exact mass matching C28H32N4O2S .

- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>99%) .

Q. What are common impurities or byproducts formed during synthesis, and how can they be resolved?

- Methodological Answer : Common impurities include unreacted boronic acid precursors or deprotected intermediates. Byproducts can be identified via LC-MS (e.g., m/z shifts corresponding to hydrolysis products). Separation employs preparative HPLC or flash chromatography (e.g., silica gel, 10% methanol/dichloromethane). For example, recrystallization from ethanol effectively removed unreacted amines in similar carboxamide syntheses .

Advanced Research Questions

Q. How can hydrolytic instability of the dioxaborolane moiety be mitigated during storage and reactions?

- Methodological Answer :

- Storage : Use inert atmospheres (argon) and moisture-free solvents. Store at –20°C in amber vials with desiccants (e.g., molecular sieves).

- Reactions : Conduct Suzuki couplings under strict anhydrous conditions (e.g., degassed DMF/H2O mixtures). Additives like K2CO3 or CsF stabilize boronates during cross-coupling . Evidence from similar compounds shows reduced decomposition when reactions are performed at 60°C under nitrogen .

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in catalytic cycles?

- Methodological Answer : Density Functional Theory (DFT) can model transition states in Suzuki-Miyaura couplings. Key parameters:

- Electrostatic potential maps to identify nucleophilic/electrophilic sites on the boronate.

- Steric maps to assess hindrance from the tetrahydro-2H-pyran group (e.g., dihedral angles between the pyran and phenyl rings).

Compare computed activation energies with experimental yields to validate mechanistic hypotheses. Similar studies on aryl boronic esters used Gaussian09 with B3LYP/6-31G(d) basis sets .

Q. What experimental designs elucidate steric/electronic effects of the tetrahydro-2H-pyran group on cross-coupling efficiency?

- Methodological Answer :

- Steric studies : Synthesize analogs with bulkier substituents (e.g., cyclohexyl vs. tetrahydro-2H-pyran) and compare coupling rates with aryl halides.

- Electronic studies : Use Hammett substituent constants to correlate electron-withdrawing/donating groups on the phenyl ring with reaction kinetics.

- Control experiments : Replace the dioxaborolane with a boronic acid to assess ester stability. For example, ’s trifluoromethyl-substituted pyrazole boronate showed enhanced reactivity with electron-deficient aryl halides .

Data Contradictions and Resolution

- Synthesis yields : reports yields from 34% to 61% for similar carboxamides, influenced by steric hindrance. Lower yields in bromophenyl derivatives (34%) vs. iodophenyl (61%) suggest substrate-dependent optimization .

- Stability : While emphasizes strict handling protocols for boronate stability, ’s chlorophenyl-dioxaborolane derivative did not specify decomposition rates, indicating context-dependent stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.